DNA Binding Affinity: [Cu(phen)₂]⁺ vs. [Cu(dmp)₂]⁺
[Cu(phen)₂]⁺ exhibits a maximal association constant for DNA binding of 4.7 × 10⁴ M⁻¹ (DNA base pairs), whereas the 2,9-dimethyl analog [Cu(dmp)₂]⁺ shows no detectable DNA binding by either absorption spectroscopy or viscometry [1]. This is a binary differentiation: the parent compound binds DNA via partial intercalation of one phen ring into the minor groove, while steric bulk at the 2,9-positions completely abolishes this interaction [1].
| Evidence Dimension | DNA binding association constant (Ka) and binding evidence |
|---|---|
| Target Compound Data | Ka = 4.7 × 10⁴ M⁻¹ (DNA base pairs); positive evidence of partial intercalation via absorption, CD spectroscopy, and viscometry |
| Comparator Or Baseline | [Cu(dmp)₂]⁺ (bis(2,9-dimethyl-1,10-phenanthroline)copper(I)): Ka not measurable; no spectroscopic or viscometric evidence of DNA binding |
| Quantified Difference | Binding vs. no detectable binding — a qualitative, absolute difference |
| Conditions | 0.2 M NaCl, 9.8% ethanol, anaerobic conditions, McGhee–von Hippel analysis; extrapolated to zero excess phenanthroline |
Why This Matters
For any application requiring DNA interaction (nuclease footprinting, gene-specific cleavage, biosensing), [Cu(phen)₂]⁺ is mandatory; the 2,9-dimethyl analog is non-functional.
- [1] Veal, J.M.; Rill, R.L. Noncovalent DNA binding of bis(1,10-phenanthroline)copper(I) and related compounds. Biochemistry 1991, 30 (4), 1132-1140. DOI: 10.1021/bi00218a035. View Source
